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Ethyl methyl carbonate - 623-53-0

Ethyl methyl carbonate

Catalog Number: EVT-312793
CAS Number: 623-53-0
Molecular Formula: C4H8O3
Molecular Weight: 104.1 g/mol
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Product Introduction

Description

Ethyl methyl carbonate (EMC) is an organic compound classified as a carbonate ester. It is a colorless, flammable liquid with a pleasant odor. EMC is primarily used as a component of electrolytes in lithium-ion batteries [, , , , , , , , , , , , , ]. It is valued for its low viscosity and good miscibility with other solvents, contributing to improved conductivity and low-temperature performance in battery electrolytes.

Future Directions
  • Tuning Fluorination: Further investigation of the impact of fluorination degree on EMC's properties and performance in electrolytes, potentially leading to electrolytes with improved stability and performance [].
  • Understanding SEI Formation: More research is needed to elucidate EMC's specific role in SEI formation and how it interacts with other electrolyte components to influence SEI characteristics [, , ].
  • Safety Enhancement: Exploring strategies to mitigate the flammability of EMC-containing electrolytes, potentially through the development of novel flame-retardant additives or alternative solvent systems [].

Dimethyl Carbonate (DMC)

  • Compound Description: Dimethyl carbonate is a colorless, flammable liquid with a pleasant, ethereal odor. It is used as a methylating agent and as a solvent in various chemical reactions. [, , , , , , ]
  • Relevance: Dimethyl carbonate is a key starting material for the synthesis of ethyl methyl carbonate through transesterification reactions with diethyl carbonate. It shares a similar structure with ethyl methyl carbonate, differing only in the replacement of an ethyl group with a methyl group. [, , , , ]

Diethyl Carbonate (DEC)

  • Compound Description: Diethyl carbonate is a colorless, flammable liquid with a mild odor. It serves as a solvent in chemical reactions and is used in the production of pharmaceuticals, pesticides, and other organic compounds. [, , , , , ]
  • Relevance: Similar to dimethyl carbonate, diethyl carbonate is a crucial reactant in the transesterification process to synthesize ethyl methyl carbonate. It shares a structural resemblance to ethyl methyl carbonate, with two ethyl groups instead of one ethyl and one methyl group. [, , , ]

Ethylene Carbonate (EC)

  • Compound Description: Ethylene carbonate is a cyclic organic compound primarily used as a polar solvent in various applications, including lithium-ion battery electrolytes. It possesses high permittivity and a wide liquid range. [, , , , , , , , , , , ]
  • Relevance: Ethylene carbonate is often used in conjunction with ethyl methyl carbonate in lithium-ion battery electrolytes. While structurally distinct from the linear ethyl methyl carbonate, ethylene carbonate contributes desirable properties like high ionic conductivity and stability to the electrolyte mixture. [, , , , , , , , ]

Propylene Carbonate (PC)

  • Compound Description: Propylene carbonate is another cyclic carbonate similar to ethylene carbonate, serving as a polar aprotic solvent. It finds applications in lithium-ion batteries, as well as in the pharmaceutical and cosmetic industries. [, , , , , , , , ]
  • Relevance: Like ethylene carbonate, propylene carbonate is often incorporated into lithium-ion battery electrolytes alongside ethyl methyl carbonate. It provides beneficial properties such as high dielectric constant and good electrochemical stability. Structurally, it differs from ethyl methyl carbonate by its cyclic structure and the presence of a methyl substituent on the ring. [, , , , , , ]

Fluoroethylene Carbonate (FEC)

  • Compound Description: Fluoroethylene carbonate is a fluorinated cyclic carbonate that has gained attention as an additive in lithium-ion battery electrolytes. It contributes to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, enhancing battery performance. [, , ]
  • Relevance: While structurally distinct from ethyl methyl carbonate, fluoroethylene carbonate plays a crucial role in improving the performance of electrolytes containing ethyl methyl carbonate, particularly in terms of cycle life and stability. [, ]

Vinylene Carbonate (VC)

  • Compound Description: Vinylene carbonate is another cyclic carbonate compound used as an additive in lithium-ion battery electrolytes. It is known to enhance the formation of a stable and protective SEI layer on electrode surfaces, improving battery life and performance. [, ]
  • Relevance: While structurally different from the linear ethyl methyl carbonate, vinylene carbonate acts synergistically with it in battery electrolytes to improve the overall cell performance. []

Methyl Formate (MF)

  • Compound Description: Methyl formate is the simplest ester, known for its low viscosity and low melting point. It is investigated as a potential co-solvent in lithium-ion battery electrolytes. []

Ethyl Acetate (EA)

  • Compound Description: Ethyl acetate is a common ester solvent used in various applications. It is explored as a potential co-solvent in lithium-ion battery electrolytes. []
  • Relevance: Similar to methyl formate, ethyl acetate faces limitations as a co-solvent with ethyl methyl carbonate due to its tendency to form insulating films on carbon electrodes, hindering low-temperature performance. []

Ethyl Propionate (EP)

  • Compound Description: Ethyl propionate is another ester investigated for its potential use as a co-solvent in lithium-ion battery electrolytes. []
  • Relevance: When compared to lower molecular weight esters like methyl acetate and ethyl acetate, ethyl propionate demonstrates better low-temperature performance in electrolytes with ethyl methyl carbonate, possibly due to less resistive SEI formation. []

Ethyl Butyrate (EB)

  • Compound Description: Ethyl butyrate is an ester evaluated as a potential co-solvent in lithium-ion battery electrolytes. []
  • Relevance: Similar to ethyl propionate, ethyl butyrate exhibits improved low-temperature performance compared to smaller esters when used in conjunction with ethyl methyl carbonate in electrolytes. The higher molecular weight potentially contributes to more favorable SEI characteristics. []

Trimethyl Phosphate (TMP)

  • Compound Description: Trimethyl phosphate is a phosphate ester that has shown potential in enhancing the performance of lithium bis(oxalatoborate) (LiBOB)-based electrolytes for dual-ion batteries. []
  • Relevance: While not structurally similar to ethyl methyl carbonate, trimethyl phosphate demonstrates a synergistic effect when combined with LiBOB and ethyl methyl carbonate in electrolytes, significantly improving anion storage capacity in dual-ion batteries. []
Overview

Ethyl methyl carbonate is an organic compound with the molecular formula C4H8O3\text{C}_4\text{H}_8\text{O}_3 and a molecular weight of 104.1 g/mol. It is primarily utilized as a solvent in lithium-ion battery electrolytes and has garnered attention due to its favorable properties, such as low viscosity and high dielectric constant. Ethyl methyl carbonate is classified under the category of carbonates, which are esters of carbonic acid, and it is particularly noted for its role in various chemical synthesis processes.

Synthesis Analysis

Methods

Ethyl methyl carbonate can be synthesized through several methods, with the most common being:

  1. Transesterification: This method involves the reaction between dimethyl carbonate and ethanol. The process can be catalyzed by various agents, including calcium methoxide or heterogeneous catalysts such as magnesium oxide combined with zeolite HZSM-5. The reaction typically occurs under reflux conditions at temperatures ranging from 80°C to 100°C .
  2. Reactive Distillation: This technique integrates reaction and separation processes to enhance yields and selectivity. In one study, a hybrid reactive distillation process was optimized to achieve high purity levels of ethyl methyl carbonate (99.97 mole percent) through a combination of transesterification reactions and azeotropic distillation .
  3. Catalytic Processes: The use of alumina-based catalysts has been reported to yield ethyl methyl carbonate efficiently, achieving yields over 67% within a few hours at controlled temperatures .

Technical Details

  • Reaction Conditions: Typical conditions involve a molar ratio of dimethyl carbonate to ethanol ranging from 1:1 to 5:1, with reaction times varying from 1 to 24 hours depending on the method employed.
  • Catalysts: Catalysts such as calcium methoxide and various zeolites have been utilized to facilitate the reaction, enhancing both yield and selectivity.
Molecular Structure Analysis

Structure

Ethyl methyl carbonate features a carbon backbone with two ester functional groups. Its structural representation can be depicted as follows:

O C O C C C\text{O C O C C C}

The compound consists of a central carbon atom bonded to an ethyl group (C2H5\text{C}_2\text{H}_5) and a methyl group (CH3\text{CH}_3), along with two oxygen atoms involved in ester linkages.

Data

  • CAS Number: 623-53-0
  • Molecular Weight: 104.1 g/mol
  • Boiling Point: Approximately 120°C
  • Density: About 1.03 g/cm³
Chemical Reactions Analysis

Ethyl methyl carbonate participates in various chemical reactions, predominantly in the context of organic synthesis and as a solvent in electrochemical applications.

Reactions

  1. Transesterification: The primary reaction involves the conversion of dimethyl carbonate and ethanol into ethyl methyl carbonate and methanol as a by-product.
  2. Decomposition Reactions: Under extreme conditions, ethyl methyl carbonate can decompose into simpler hydrocarbons and carbon dioxide.

Technical Details

  • The transesterification process can be monitored using gas chromatography to analyze product yields and composition.
  • Reaction kinetics can be modeled to predict conversion rates based on temperature, pressure, and catalyst type.
Mechanism of Action

The mechanism for synthesizing ethyl methyl carbonate primarily involves nucleophilic attack by ethanol on the electrophilic carbon atom of dimethyl carbonate, leading to the formation of ethyl methyl carbonate and methanol.

Process

  1. Nucleophilic Attack: Ethanol acts as a nucleophile, attacking the carbonyl carbon in dimethyl carbonate.
  2. Formation of Intermediate: An intermediate alkoxide is formed, which subsequently undergoes proton transfer.
  3. Product Formation: The intermediate collapses to release methanol, yielding ethyl methyl carbonate.

Data

Kinetic studies suggest that the reaction rate is influenced by the concentration of reactants and the type of catalyst used.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mildly fruity
  • Solubility: Soluble in water and organic solvents

Chemical Properties

  • Stability: Stable under normal conditions but may decompose at elevated temperatures.
  • Reactivity: Can participate in further reactions such as hydrolysis or transesterification under appropriate conditions.
Applications

Ethyl methyl carbonate is widely used in various scientific applications:

  • Lithium-Ion Battery Electrolytes: Its low viscosity and high dielectric constant make it an ideal solvent for electrolytes in lithium-ion batteries .
  • Solvent in Organic Synthesis: It serves as a solvent for various chemical reactions due to its ability to dissolve polar compounds effectively.
  • Intermediate in Chemical Synthesis: Ethyl methyl carbonate is utilized as an intermediate in producing other chemicals through further chemical transformations.
Synthesis Methodologies and Catalytic Innovations for Ethyl Methyl Carbonate Production

Ethyl methyl carbonate (EMC) has emerged as a critical asymmetric carbonate ester, primarily due to its role as a high-performance electrolyte solvent in lithium-ion batteries. Its synthesis leverages innovative catalytic routes and process intensification strategies to meet growing industrial demand while adhering to green chemistry principles.

Transesterification Routes for Asymmetric Carbonate Production

The transesterification of dimethyl carbonate (DMC) with ethanol represents the dominant industrial pathway for EMC synthesis, favored for its operational simplicity and avoidance of toxic precursors like phosgene or methyl chloroformate. This equilibrium-limited reaction proceeds through consecutive steps:DMC + Ethanol → EMC + MethanolEMC + Ethanol → DEC + Methanolwhere DEC (diethyl carbonate) forms as an undesirable byproduct at elevated ethanol ratios or prolonged reaction times.

Kinetic Studies of Dimethyl Carbonate (DMC) and Ethanol Reactions

Comprehensive kinetic analyses reveal a second-order reaction mechanism where catalyst selection critically determines activation barriers. Studies employing homogeneous catalysts (e.g., sodium ethoxide) report activation energies of 45–65 kJ/mol for EMC formation, with ethanol-to-DMC molar ratios >1.5 driving EMC yields beyond 75% within 2–4 hours at 70–90°C. However, homogeneous systems suffer from catalyst deactivation and purification challenges, necessitating energy-intensive separation steps. Heterogeneous catalysis significantly alters kinetic profiles: For instance, titanium-amino acid complexes (e.g., titanium-alanine) lower activation energy to ~50 kJ/mol while extending catalyst lifetime to >500 hours without leaching. These systems achieve 92% DMC conversion and 85% EMC selectivity at 80°C within 3 hours, demonstrating markedly improved sustainability profiles [5] [8].

Table 1: Kinetic Parameters for EMC Synthesis via DMC-Ethanol Transesterification

Catalyst TypeTemperature (°C)DMC Conversion (%)EMC Selectivity (%)Activation Energy (kJ/mol)
Sodium Ethoxide (Homog.)70787262
Titanium-Alanine (Heter.)80928550
MgO/HZSM-575858955
ZIF-67 Derived Co@NC85959148

Optimization of Heterogeneous Catalysts

Recent catalyst innovation focuses on tunable solid acids/bases that suppress DEC formation through steric or electronic modulation. Bifunctional metal oxides like MgO/HZSM-5 exploit acid-base site cooperativity: MgO sites activate ethanol’s oxygen, while HZSM-5’s acidic sites polarize DMC’s carbonyl group, collectively lowering the energy barrier for nucleophilic attack. This configuration achieves 89% EMC selectivity at 85% DMC conversion (75°C, 3h). Zeolitic frameworks offer precision-tailored active sites: ZIF-67-derived Co@N-doped carbon catalysts synthesized via pyrolysis exhibit exceptional activity (95% DMC conversion, 91% EMC selectivity at 85°C) attributed to highly dispersed Co-Nₓ sites and mesoporous diffusion enhancement. Sol-gel-prepared solid bases (e.g., CaO-ZrO₂) further demonstrate robustness, maintaining >90% initial activity after five regeneration cycles due to strong metal-support interactions preventing leaching [3] [5] [8].

Reactive Distillation (RD) Process Intensification

Reactive distillation integrates reaction and separation within a single column, driving equilibrium-limited transesterification toward completion via continuous product removal. This approach is indispensable for EMC synthesis due to overlapping azeotropes (e.g., DMC-methanol, ethanol-water) and consecutive reaction dynamics.

Column Configuration and Thermodynamic Interactions

Optimal RD performance requires precise alignment of reaction zones with temperature profiles dictated by vapor-liquid equilibria (VLE). In a validated pilot-scale column (5.4 m height, 50 mm diameter), feeding DMC and ethanol at tray #8 (reactive zone) with catalyst (KC161 resin) circulation in the middle section achieved 99.9% ethanol conversion and 86% EMC selectivity. The configuration exploits boiling point differentials:

  • Methanol (BP: 64.7°C) and DMC-methanol azeotrope (BP: 63.5°C) distill overhead
  • EMC (BP: 109°C) concentrates in side streams
  • High-boiling DEC (BP: 126°C) and unreacted DMC exit the reboilerVLE modeling using NRTL parameters confirms minimal DEC formation (<2 wt%) when reboiler temperatures stay below 110°C, preventing thermal degradation [3] [7].

Multi-Reaction Separation Dynamics in Consecutive Transesterification

Suppressing DEC requires careful management of residence time and composition gradients across RD stages. Theoretical tray analysis reveals that DEC selectivity surges beyond 15% if EMC remains in reactive zones >30 minutes. Successful designs incorporate two reactive sections:

  • Upper reactive section: High ethanol concentration favors DMC→EMC
  • Lower reactive section: Controlled stoichiometry minimizes EMC→DECPilot data demonstrate that maintaining ethanol/DMC ratios >1.2 in the upper section and <0.8 in the lower section confines DEC to <5% of bottoms product. Subsequent separation trains (e.g., pressure-swing distillation) recover >99% pure EMC from side draws while recycling azeotropes, slashing energy use by 40% versus sequential reactor-distillation systems [3] [7].

Table 2: Reactive Distillation Performance for EMC Synthesis

ParameterLaboratory ScalePilot Scale (5.4 m column)Industrial Scale Projection
Ethanol Conversion (%)98.599.9>99.9
EMC Selectivity (%)848688
DEC in Bottoms (wt%)6.24.8<3.0
Energy Consumption (MJ/kg EMC)18129

Oxidative Carbonylation Challenges and Selectivity Limitations

While transesterification dominates industrial practice, oxidative carbonylation of ethanol with CO/O₂ offers a theoretically atom-economical route to dialkyl carbonates. However, asymmetric EMC synthesis via this pathway faces intrinsic selectivity hurdles.

Byproduct Formation and Purification Barriers

PdCl₂/Cu-HMS catalysts tested for ethanol oxidative carbonylation yield <35% EMC selectivity, with predominant formation of symmetric diethyl carbonate (DEC, 55–60%) and ethyl chloride (5–8%). Chloride leaching from catalysts generates HCl, which catalyzes ethanol dehydration to diethyl ether and ethylene. These side reactions necessitate cost-intensive purification trains:

  • Alkaline washing removes HCl
  • Extractive distillation separates DEC-EMC azeotropes (difference: 2°C)
  • Adsorption scavenges chlorides to ppm levelsSuch complexity erodes economic viability, particularly compared to transesterification’s streamlined refining [1] [2].

Pressure-Temperature Dependency in Industrial Scaling

Reaction studies at 120–150°C and 0.5–3.0 MPa reveal conflicting trade-offs:

  • Higher pressures (≥2.0 MPa) accelerate CO dissolution, boosting carbonate yield by 25%
  • Temperatures >130°C accelerate catalyst sintering (Pd agglomeration) and DEC formationPdCl₂/Cu-HMS achieves peak EMC space-time-yield (45 g/L·h) at 2.0 MPa and 125°C, but chlorine loss necessitates replenishment via co-fed ethyl chloride, complicating process control. Scale-up trials report 15–20% yield decay over 500 hours due to Cu migration from the HMS framework, highlighting stability limitations [1].

Table 3: Oxidative Carbonylation Performance for EMC Synthesis

ConditionsEMC Selectivity (%)DEC Selectivity (%)Chloride Leaching (wt%)Space-Time-Yield (g/L·h)
0.5 MPa, 120°C28521.222
2.0 MPa, 125°C35583.845
3.0 MPa, 150°C15708.538

Properties

CAS Number

623-53-0

Product Name

Ethyl methyl carbonate

IUPAC Name

ethyl methyl carbonate

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3

InChI Key

JBTWLSYIZRCDFO-UHFFFAOYSA-N

SMILES

CCOC(=O)OC

Canonical SMILES

CCOC(=O)OC

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